molecular formula C19H19N5O2S2 B13367576 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367576
M. Wt: 413.5 g/mol
InChI Key: ILBIPOHDKUUJCD-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding highly functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method suggests potential for industrial application, provided that reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct structural features.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.

Uniqueness

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5O2S2/c1-28(25,26)23-10-8-14(9-11-23)17-20-21-19-24(17)22-18(27-19)16-7-6-13-4-2-3-5-15(13)12-16/h2-7,12,14H,8-11H2,1H3

InChI Key

ILBIPOHDKUUJCD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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